5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
Overview
Description
5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound characterized by a benzodioxine ring structure with a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the chloromethylation of 2,3-dihydro-1,4-benzodioxine. One common method is the reaction of 2,3-dihydro-1,4-benzodioxine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The primary product is the methyl derivative of the original compound.
Scientific Research Applications
5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The benzodioxine ring structure may also interact with specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxine: Lacks the chloromethyl group but shares the core benzodioxine structure.
5-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine: Similar structure with a hydroxymethyl group instead of a chloromethyl group.
5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine: Contains a bromomethyl group, offering different reactivity compared to the chloromethyl derivative.
Uniqueness: 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.
Properties
IUPAC Name |
5-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFHTLXQUSTDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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